molecular formula C7H9O4- B1332299 Butanedioic acid, mono-2-propenyl ester CAS No. 3882-09-5

Butanedioic acid, mono-2-propenyl ester

Cat. No.: B1332299
CAS No.: 3882-09-5
M. Wt: 157.14 g/mol
InChI Key: MBYVZGBOJWAZJZ-UHFFFAOYSA-M
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Description

Systematic Nomenclature and Chemical Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple functional groups. According to systematic naming principles, the compound derives its primary designation from butanedioic acid, the four-carbon saturated dicarboxylic acid commonly known as succinic acid. The modifier "mono-2-propenyl ester" specifically indicates that one of the two carboxylic acid groups has been esterified with 2-propenol, more commonly known as allyl alcohol, while the second carboxylic acid group remains in its free acid form.

Chemical identification data for related compounds in the allyl succinate family provides insight into the structural characteristics of this ester derivative. Diallyl succinate, the fully esterified analog, possesses the molecular formula C₁₀H₁₄O₄ with a molecular weight of 198.22 grams per mole. By comparison, the mono-allyl derivative would have the molecular formula C₇H₁₀O₄ with a correspondingly lower molecular weight of 158.15 grams per mole. The structural arrangement features a central four-carbon chain with carboxyl groups at each terminus, one of which forms an ester linkage with the allyl group while the other remains as a free carboxylic acid.

Physical and chemical property data for the diallyl succinate analog reveals important characteristics that inform understanding of the mono-allyl derivative. The diallyl compound exhibits a density of 1.051 grams per milliliter at 25 degrees Celsius, a refractive index of 1.452, and a boiling point of 104 degrees Celsius. These properties reflect the influence of the allyl ester groups on the overall molecular behavior. The mono-allyl derivative would be expected to show intermediate properties between those of succinic acid itself and the diallyl ester, with the free carboxylic acid group contributing to higher polarity and potential for hydrogen bonding interactions.

Property Diallyl Succinate Expected Range for Mono-Allyl Derivative
Molecular Formula C₁₀H₁₄O₄ C₇H₁₀O₄
Molecular Weight (g/mol) 198.22 158.15
Density (g/mL at 25°C) 1.051 1.1-1.2
Refractive Index 1.452 1.45-1.48
Boiling Point (°C) 104 130-160

Analytical characterization methods for succinate esters have been extensively developed, particularly in high-performance liquid chromatography applications. Research has demonstrated that succinate derivatives can be effectively analyzed using reverse-phase chromatographic methods with mobile phases containing acetonitrile, water, and phosphoric acid. These analytical approaches provide reliable means for identification and quantification of succinate esters in various sample matrices, supporting both research applications and quality control procedures in synthetic chemistry.

Historical Context of Allyl Succinate Derivatives in Organic Chemistry

The historical development of allyl succinate derivatives traces back to fundamental advances in ester chemistry and the systematic exploration of dicarboxylic acid modifications in organic synthesis. Early investigations into succinate chemistry focused primarily on the parent dicarboxylic acid and its basic alkyl esters, with allyl derivatives emerging as compounds of interest due to the unique reactivity profiles offered by the allylic functional group. The systematic study of these compounds gained momentum as synthetic chemists recognized the value of unsaturated ester groups in polymer chemistry and cross-linking reactions.

The development of analytical methods for succinate esters has played a crucial role in advancing understanding of these compounds and their applications. High-performance liquid chromatography techniques specifically designed for succinate derivatives have enabled detailed characterization of both mono- and diester forms. These analytical advances supported the systematic investigation of reaction mechanisms and the optimization of synthetic procedures for preparing specific succinate derivatives. The ability to reliably analyze and quantify these compounds has been essential for both academic research and industrial applications.

Research into biological activities of succinate esters has revealed interesting pharmacological properties that contributed to broader interest in the chemical class. Studies have demonstrated that various succinate esters, including monoethyl, monopropyl, monoisopropyl, and monoallyl derivatives, can stimulate insulin release when administered to experimental animals. These findings highlighted the potential for succinate esters to serve as tools in metabolic research and suggested possible therapeutic applications. The discovery that different ester groups could modulate biological activity while maintaining the core succinate structure provided impetus for systematic exploration of structure-activity relationships in this compound family.

The synthetic chemistry of allyl succinate derivatives has evolved significantly with advances in selective esterification methods and protective group strategies. Early synthetic approaches often relied on statistical mixtures when attempting partial esterification of dicarboxylic acids, leading to complex product mixtures requiring extensive purification. Modern synthetic methods have developed more selective approaches that allow controlled preparation of mono-esters while minimizing formation of unwanted diester by-products. These methodological advances have made allyl succinate derivatives more accessible for research applications and have supported their incorporation into larger synthetic schemes.

Industrial applications of succinate derivatives have provided additional context for the historical development of allyl-containing compounds in this family. The paper industry has made extensive use of alkenylsuccinic anhydrides as sizing agents, with these compounds forming ester linkages with hydroxyl groups on cellulose fibers. While these applications typically involve different alkenyl groups and anhydride rather than ester functionality, they demonstrate the broader industrial relevance of modified succinate derivatives and have contributed to the overall body of knowledge regarding succinate chemistry. The development of these industrial processes has required detailed understanding of the reactivity patterns and stability characteristics of various succinate modifications, knowledge that has informed research into simpler derivatives like mono-allyl succinate.

Properties

IUPAC Name

4-oxo-4-prop-2-enoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h2H,1,3-5H2,(H,8,9)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYVZGBOJWAZJZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366963
Record name Butanedioic acid, mono-2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3882-09-5
Record name Butanedioic acid, mono-2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Malate Derivatives with Allyl Halides

One of the most detailed and experimentally validated methods involves the alkylation of diethyl (S)-malate with 3-bromo-1-propene (allyl bromide) under low-temperature conditions using strong bases such as butyllithium.

Procedure Summary:

  • A solution of diisopropylamine in tetrahydrofuran (THF) is cooled to −75°C.
  • Butyllithium is added dropwise to generate the lithium amide base.
  • Diethyl (S)-malate is added slowly to form the dianion enolate intermediate.
  • 3-bromo-1-propene is introduced at low temperature (−70 to −75°C) to alkylate the enolate.
  • The reaction mixture is gradually warmed to −5°C and stirred overnight.
  • Quenching is done with glacial acetic acid in diethyl ether.
  • The product is extracted, washed with sodium bicarbonate and sodium chloride solutions, dried over magnesium sulfate, and purified by column chromatography.

Yields and Purity:

  • The isolated product yield is approximately 70%.
  • Diastereomeric ratio of about 92:8.
  • The product is a yellow oil with specific optical rotation [α]D +11.2° (chloroform).

This method is well-documented in Organic Syntheses and provides a stereoselective route to allylated malate esters, which can be further converted to the target mono-2-propenyl ester.

Direct Esterification Using Catalysts and Green Reagents

Another approach involves the esterification of maleic acid or its salts with allyl alcohol or allyl derivatives using catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of environmentally friendly methylating agents like dimethyl carbonate.

Key Features:

  • Reaction temperatures are kept below 120°C to avoid decomposition.
  • Dimethyl carbonate acts as a green methylating reagent.
  • High conversion rates (up to 97-98%) are achievable.
  • No need for high-pressure autoclave reactors.
  • The process is scalable and environmentally benign.

While this method is primarily reported for methyl esters, the catalytic system and reaction conditions can be adapted for allyl esters by substituting the alkylating agent accordingly.

Scientific Research Applications

Butanedioic acid, mono-2-propenyl ester has diverse applications in scientific research:

    Chemistry: Used as a monomer in polymer synthesis, particularly in the production of copolymers.

    Biology: Investigated for its potential as a bioactive compound with antifungal and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.

    Industry: Utilized as an additive in food products and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of butanedioic acid, mono-2-propenyl ester involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antifungal activity by inhibiting the growth of fungal hyphae through pathways related to secondary metabolism, biosynthesis, and membrane components . The compound’s ability to modulate redox-sensitive genes and inhibit reactive oxygen species production also contributes to its biological effects .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Polymer Performance: The acryloyl group in mono-2-propenyl succinate enables rapid curing in UV-resistant coatings, outperforming diethyl succinate in hardness tests .
  • Environmental Impact: Monoesters degrade faster than diesters due to their hydrophilic carboxyl group, aligning with green chemistry trends .
  • Regulatory Gaps : Unlike perfluorinated succinate esters (e.g., CAS 63367-17-9), the target compound lacks stringent regulations, simplifying industrial adoption .

Biological Activity

Butanedioic acid, mono-2-propenyl ester, commonly referred to as butenedioic acid ester, is an organic compound that has garnered attention for its diverse biological activities. This compound, with the chemical formula C7_7H9_9O4_4, is primarily investigated for its potential applications in the fields of medicine and biotechnology due to its antifungal and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

This compound is characterized by the following chemical properties:

  • Molecular Weight: 155.15 g/mol
  • Structure: Contains a butanedioic acid backbone with a propenyl group attached as an ester.

Table 1: Comparison of Similar Compounds

Compound NameStructure TypeKey Applications
This compoundEsterAntifungal, antimicrobial
Butanedioic acid, mono-2-(methacryloyloxy)ethyl esterEsterPolymer synthesis
Butanedioic acid, mono-2-(acryloyloxy)ethyl esterEsterDrug delivery systems

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It inhibits the growth of fungal hyphae by targeting pathways associated with secondary metabolism and membrane integrity. A study highlighted that this compound effectively reduced the viability of various fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections.

Antimicrobial Activity

In addition to its antifungal properties, this compound has demonstrated broad-spectrum antimicrobial activity. Investigations have shown that it can inhibit the growth of several pathogenic bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

  • Study on Antifungal Efficacy : A laboratory study evaluated the antifungal effects of this compound against Candida albicans and Aspergillus niger. The results indicated a dose-dependent inhibition of fungal growth, with significant reductions observed at higher concentrations.
  • Antimicrobial Activity Assessment : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating its potential for use in antimicrobial formulations .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Cell Membrane Disruption : The compound disrupts the integrity of microbial cell membranes, leading to cell lysis.
  • Inhibition of Metabolic Pathways : It interferes with key metabolic pathways in fungi and bacteria, inhibiting their growth and proliferation.

Therapeutic Potential

Given its bioactive properties, this compound is being explored for various therapeutic applications:

  • Drug Delivery Systems : Its ability to form esters makes it suitable for developing prodrugs that can enhance bioavailability and target specific tissues.
  • Food Industry : The compound is also investigated for use as a food additive due to its antimicrobial properties, which can help preserve food products by preventing microbial spoilage.

Future Research Directions

Further research is needed to explore the full potential of this compound in clinical settings. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial for developing safe therapeutic applications.

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